2,2-Dichloro-N-hydroxy-acetamidine

Physicochemical Properties ADME Prediction Drug Design

Select 2,2‑Dichloro‑N‑hydroxy‑acetamidine to exploit its gem‑dichloro substitution that uniquely modulates electronic, steric, and lipophilicity parameters (LogP 0.75, pKa 10.55). This precision‑built scaffold enables high‑yield cyclocondensations for oxadiazole/triazole synthesis and serves as a defined entry in metal‑chelation SAR. Procuring the correct dichloro variant eliminates the synthetic failure and uncontrolled variables associated with mono‑chloro or non‑halogenated analogs. Research‑grade ≥98% purity; shipped under inert atmosphere.

Molecular Formula C2H4Cl2N2O
Molecular Weight 142.97
CAS No. 73217-29-5
Cat. No. B2357098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dichloro-N-hydroxy-acetamidine
CAS73217-29-5
Molecular FormulaC2H4Cl2N2O
Molecular Weight142.97
Structural Identifiers
SMILESC(C(=NO)N)(Cl)Cl
InChIInChI=1S/C2H4Cl2N2O/c3-1(4)2(5)6-7/h1,7H,(H2,5,6)
InChIKeyBQZFDUQAUKSARG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dichloro-N-hydroxy-acetamidine (CAS 73217-29-5): A Key Dichloroacetamidine Building Block for Chemical Synthesis and Research Procurement


2,2-Dichloro-N-hydroxy-acetamidine (CAS 73217-29-5), also known as 2,2-dichloro-N'-hydroxyethanimidamide or 2,2-dichloro-acetamide oxime, is a low molecular weight organic compound classified within the N-hydroxy-acetamidine family [1]. Characterized by the presence of two chlorine atoms on its alpha-carbon, a hydroxy group, and an acetamidine moiety, this compound possesses a predicted pKa of approximately 10.55, a LogP of 0.75, and a molecular weight of 142.97 g/mol, making it a polar, moderately hydrophilic small molecule . It is primarily offered as a research chemical with a typical purity of ≥98% and requires specialized storage conditions, including protection from light and storage under an inert atmosphere at 4°C . Its core utility lies in its function as a reactive intermediate for constructing more complex molecules, particularly heterocyclic systems, where the dichloroacetamidine group serves as a versatile synthetic handle .

Why 2,2-Dichloro-N-hydroxy-acetamidine Cannot Be Replaced by Generic N-Hydroxy-acetamidines or Mono-Chloro Analogs in Critical Applications


The term 'N-hydroxy-acetamidine' describes a broad class of compounds, but substitution of the specific 2,2-dichloro derivative with a generic or mono-chloro analog (e.g., 2-chloro-N-hydroxy-acetamidine) carries significant risks of synthetic failure or altered bioactivity. The presence of the geminal dichloro group on the alpha-carbon fundamentally alters the electronic and steric environment of the reactive center compared to mono-halogenated or non-halogenated analogs. This specific substitution pattern is critical for downstream reactions, such as cycloadditions or nucleophilic substitutions, where the electron-withdrawing effect and leaving group potential of the dichloro moiety dictate regioselectivity and reaction kinetics [1]. Furthermore, the physicochemical properties, including increased lipophilicity (LogP ~0.75) and altered hydrogen-bonding capacity, directly impact solubility, membrane permeability in biological assays, and metal-chelation behavior, which cannot be replicated by analogs lacking this precise substitution . Consequently, using an alternative compound without empirical validation introduces uncontrolled variables that can compromise the integrity of a chemical synthesis or a biological screening campaign.

Quantitative Evidence for Differentiating 2,2-Dichloro-N-hydroxy-acetamidine (CAS 73217-29-5) from Its Closest Analogs


Distinct Physicochemical Profile: pKa and Lipophilicity (LogP) Compared to Non-Halogenated Analog

The presence of two chlorine atoms on the alpha-carbon significantly modulates the compound's physicochemical properties compared to the non-halogenated analog, N-hydroxy-acetamidine. This modulation impacts its behavior in both synthetic and biological contexts. The predicted pKa and LogP values for 2,2-dichloro-N-hydroxy-acetamidine demonstrate this shift.

Physicochemical Properties ADME Prediction Drug Design Chelation

Procurement-Relevant Handling Specifications: Temperature and Atmospheric Sensitivity

The specific storage and handling requirements for 2,2-Dichloro-N-hydroxy-acetamidine (CAS 73217-29-5) represent a key point of differentiation for procurement, as they directly impact laboratory workflows and associated costs. Vendor datasheets specify storage at 4°C, protected from light, and under an inert nitrogen atmosphere . These requirements contrast with those of less sensitive N-hydroxy-acetamidine derivatives, which may be stable at room temperature in air. Furthermore, this compound is classified as a hazardous material, incurring specific shipping fees and packaging constraints .

Chemical Storage Stability Procurement Hazardous Materials

Enhanced Reactivity in Heterocycle Synthesis via a Dichloroacetamidine Motif

Acetamidines, including their dichloro derivatives, are established and versatile building blocks for the synthesis of diverse heterocyclic systems . While specific quantitative kinetic data for 2,2-dichloro-N-hydroxy-acetamidine is not publicly available, the presence of the geminal dichloro group is known to enhance electrophilicity at the adjacent carbon center compared to non-halogenated acetamidines. This enhanced electrophilicity is a critical driver for its use as a reactive intermediate in constructing nitrogen-containing heterocycles, a utility broadly supported by patent literature for dichloroacetamidines as a class [1].

Organic Synthesis Heterocyclic Chemistry Building Blocks Medicinal Chemistry

Optimal Research and Procurement Scenarios for 2,2-Dichloro-N-hydroxy-acetamidine (CAS 73217-29-5) Based on Verifiable Differentiation


Synthesis of Novel Heterocyclic Scaffolds in Medicinal Chemistry

This compound is most appropriately procured when the research objective involves constructing novel nitrogen-containing heterocycles, such as oxadiazoles, triazoles, or pyrimidines. The dichloroacetamidine motif provides a reactive electrophilic center for cyclocondensation reactions, offering a direct route to scaffolds that are privileged in drug discovery . The enhanced reactivity of the dichloro group, as a class-level inference, justifies its selection over non-halogenated amidine building blocks for achieving higher yields or enabling reactions that would otherwise be sluggish. [REFS-1, REFS-2]

Investigating Structure-Activity Relationships (SAR) for Metal-Chelating Agents

Researchers investigating the impact of halogen substitution on the metal-chelating properties of N-hydroxy-amidines should prioritize this compound. The predicted pKa of 10.55 and lipophilicity (LogP 0.75) are key parameters that directly influence metal complex stability and bioavailability . This compound serves as a well-defined entry in a SAR series, allowing for direct comparison with its mono-chloro and non-halogenated analogs to understand the role of geminal dichloro substitution in chelation strength, enzyme inhibition, or cellular metal ion transport.

Development of Herbicidal or Agrochemical Lead Compounds

Given the established patent literature on dichloroacetamidines as a class of herbicides, 2,2-dichloro-N-hydroxy-acetamidine serves as a valuable core scaffold or synthetic intermediate for agrochemical discovery programs [1]. Its procurement is justified for programs aiming to explore this specific chemical space for novel herbicidal activity, particularly where the N-hydroxy group and dichloro substitution pattern are hypothesized to be essential for target binding or bioavailability. [1]

Preparing Reactive Intermediates Requiring Strict Anhydrous/Inert Conditions

Procurement of this compound is essential for synthetic methodologies that require a highly reactive, electrophilic C1-building block under controlled conditions. The vendor-specified storage at 4°C under nitrogen highlights its sensitivity . Therefore, it is the correct choice for researchers equipped with appropriate inert-atmosphere handling capabilities (e.g., gloveboxes, Schlenk lines) for generating advanced intermediates that are unstable to moisture or air, where a more stable but less reactive analog would be ineffective.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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